molecular formula C8H16O4 B14514202 Methyl 2,2-dimethoxypentanoate CAS No. 63608-61-7

Methyl 2,2-dimethoxypentanoate

Cat. No.: B14514202
CAS No.: 63608-61-7
M. Wt: 176.21 g/mol
InChI Key: DQMKFQVLGNDMFT-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethoxypentanoate is a methyl ester derivative of pentanoic acid, featuring two methoxy (-OCH₃) groups at the 2-position of the pentanoate chain. Structurally, it is characterized by the formula CH₃O(CH₃O)C(CH₂)₂COOCH₃. Its synthesis typically involves esterification of 2,2-dimethoxypentanoic acid with methanol under acidic or enzymatic catalysis. While specific data on its applications are sparse in the provided evidence, its structural analogs suggest utility in polymer chemistry and as intermediates in terpene-derived compounds .

Properties

CAS No.

63608-61-7

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2,2-dimethoxypentanoate

InChI

InChI=1S/C8H16O4/c1-5-6-8(11-3,12-4)7(9)10-2/h5-6H2,1-4H3

InChI Key

DQMKFQVLGNDMFT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethoxypentanoate can be synthesized through the esterification of 2,2-dimethoxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethoxypentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,2-dimethoxypentanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: 2,2-dimethoxypentanoic acid and methanol.

    Reduction: 2,2-dimethoxypentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethoxypentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethoxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on methyl esters with varying substituents, particularly diterpenoid methyl esters and simpler alkyl esters, as identified in the provided evidence and inferred structural analogs. Key factors include molecular weight, polarity, stability, and chromatographic behavior.

Structural and Functional Group Analysis

  • Methyl 2,2-dimethoxypentanoate: Contains two electron-donating methoxy groups at the 2-position, increasing steric hindrance and polarity compared to unsubstituted esters.
  • Sandaracopimaric acid methyl ester (, Compound 4): A diterpenoid methyl ester with a fused tricyclic structure. The absence of methoxy groups reduces polarity but introduces rigidity due to the aromatic backbone .
  • E-Communic acid methyl ester (, Compound 8): Features a conjugated diene system, enhancing UV reactivity and resonance stability. Its linear structure contrasts with the branched dimethoxy substituents in the target compound .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, inferred) Solubility (Polarity)
This compound C₈H₁₆O₄ 176.21 2,2-dimethoxy ~210–230 Moderate (polar organic solvents)
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Tricyclic diterpene >300 Low (non-polar solvents)
E-Communic acid methyl ester C₂₁H₃₂O₂ 316.48 Conjugated diene ~290–310 Low (non-polar solvents)
  • Polarity and Solubility: The dimethoxy groups in this compound enhance polarity compared to diterpenoid esters, increasing solubility in polar solvents like acetone or ethanol. This contrasts with the lower solubility of diterpenoid esters in non-polar solvents (e.g., hexane) .
  • Stability : The electron-donating methoxy groups may reduce susceptibility to hydrolysis compared to esters with electron-withdrawing groups. However, steric hindrance could slow enzymatic or acidic degradation relative to linear analogs.

Chromatographic Behavior

Gas chromatography (GC) data from highlights retention time differences among methyl esters. For example, sandaracopimaric acid methyl ester (Compound 4) and E-communic acid methyl ester (Compound 8) exhibit distinct retention times due to their molecular weights and volatilities. This compound, with intermediate molecular weight and higher polarity, would likely elute earlier than diterpenoid esters but later than smaller esters like methyl pentanoate .

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